molecular formula C16H16ClN B187204 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline CAS No. 217480-50-7

4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline

Cat. No. B187204
CAS RN: 217480-50-7
M. Wt: 257.76 g/mol
InChI Key: MIONPLXIIXIDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, also known as CMIQ, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves its binding to dopamine receptors in the brain. Specifically, this compound binds to the D1 and D2 subtypes of dopamine receptors, which are involved in the regulation of various physiological processes such as movement, reward, and motivation. By binding to these receptors, this compound can be used to study the distribution and function of dopamine receptors in the brain, as well as the effects of drugs on these receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. For example, this compound has been shown to selectively bind to dopamine receptors in the brain, allowing researchers to study the distribution and function of these receptors. Additionally, this compound has been used to study the effects of drugs on the dopamine system, as well as the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in lab experiments is its ability to selectively bind to dopamine receptors in the brain, allowing researchers to study the distribution and function of these receptors. Additionally, this compound has been found to be highly stable and fluorescent, making it a valuable tool for imaging studies. However, one of the limitations of using this compound is its potential toxicity, as it has been found to exhibit cytotoxic effects in certain cell lines.

Future Directions

There are several future directions for research involving 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline. One area of research is in the development of new fluorescent probes for imaging studies, which could potentially have improved stability and reduced toxicity compared to this compound. Additionally, further studies are needed to explore the potential applications of this compound in the study of other neurotransmitter systems, as well as its potential use in the development of new drugs for the treatment of neurological disorders. Finally, the potential applications of this compound in other fields such as cancer research and drug discovery should also be explored.

Synthesis Methods

The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves the reaction between 4-(chloromethyl)-1,2-dihydrobenzo[f]isoquinoline and 2,2-dimethylpropionic acid in the presence of a base catalyst. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been used as a fluorescent probe to study the distribution and function of dopamine receptors in the brain. Additionally, this compound has been used to study the effects of drugs on the dopamine system, as well as the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

CAS RN

217480-50-7

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

4-(chloromethyl)-2,2-dimethyl-1H-benzo[f]isoquinoline

InChI

InChI=1S/C16H16ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8H,9-10H2,1-2H3

InChI Key

MIONPLXIIXIDQD-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)CCl)C

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)CCl)C

Origin of Product

United States

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